

Application Notes and Protocols for FR-167356 and RG7356

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Initial searches for "FR-167356" revealed information on a preclinical compound with this designation. However, queries related to clinical dosage and administration guidelines predominantly yielded results for a different investigational drug, RG7356. To provide a comprehensive overview, this document addresses both compounds, with a focus on the clinically evaluated RG7356 due to the availability of human trial data.

Part 1: FR-167356 (Preclinical Compound)

FR-167356 is identified as a specific inhibitor of the a3 isoform of vacuolar type H+-ATPase (V-ATPase).[1][2] Its primary application in research appears to be related to its potential in reducing bone metastasis.[1][2]

Quantitative Data Summary



Parameter	Value	Target	Source
IC50	170 nM	Osteoclast plasma membranes	[1][2]
IC50	370 nM	Renal brush border membranes	[1][2]
IC50	220 nM	Macrophage microsomes	[1][2]

Experimental Protocols

Detailed experimental protocols for the use of **FR-167356** are not available in the provided information. However, based on its known mechanism of action, a general protocol for an in vitro enzyme inhibition assay can be outlined.

Protocol: V-ATPase Inhibition Assay

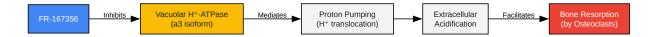
- Preparation of Microsomes: Isolate microsomes from the target cells (e.g., osteoclasts, macrophages) using standard differential centrifugation techniques.
- V-ATPase Activity Measurement: Assay V-ATPase activity by measuring ATP hydrolysis. This
 can be done by quantifying the release of inorganic phosphate (Pi) using a colorimetric
 method (e.g., Malachite Green assay).
- Inhibition with FR-167356:
 - Prepare a stock solution of FR-167356 in a suitable solvent (e.g., DMSO).
 - Create a series of dilutions of FR-167356 to test a range of concentrations.
 - Pre-incubate the microsomal preparation with the different concentrations of FR-167356 for a specified period.
 - Initiate the V-ATPase reaction by adding ATP.
 - After a defined incubation time, stop the reaction and measure the amount of Pi produced.

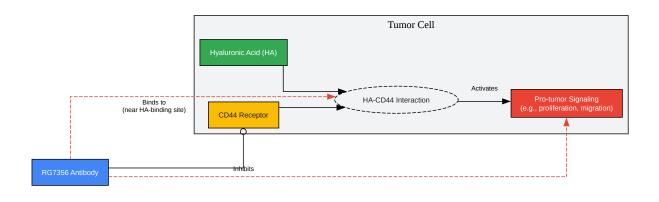


Data Analysis:

- Calculate the percentage of V-ATPase inhibition for each concentration of FR-167356 compared to a vehicle control.
- Plot the percentage inhibition against the logarithm of the FR-167356 concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

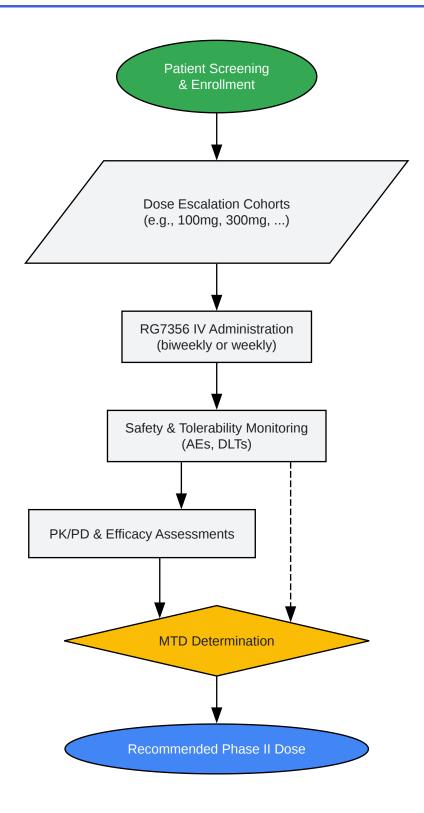
Signaling Pathway Diagram





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References

- 1. FR-167356 | ATPase | TargetMol [targetmol.com]
- 2. biocat.com [biocat.com]
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